4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid

Description

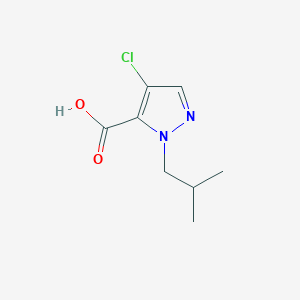

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is a chloro-substituted pyrazole derivative featuring an isobutyl group at position 1 and a carboxylic acid moiety at position 5. Pyrazole carboxylic acids are critical intermediates in medicinal and agrochemical research due to their versatile reactivity and ability to modulate biological activity.

Properties

IUPAC Name |

4-chloro-2-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-5(2)4-11-7(8(12)13)6(9)3-10-11/h3,5H,4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIZBLKAIRFKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in:

- Anti-inflammatory Activity : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's IC50 values against COX enzymes suggest significant anti-inflammatory potential .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | <100 | COX-2 |

Antimicrobial Research

Research has highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For example, it has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant activity.

| Microorganism Tested | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 31.25 |

These results underscore the compound's potential in developing new antimicrobial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its reactivity allows it to be used in various chemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This method is essential for forming carbon-carbon bonds and synthesizing complex organic molecules .

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit COX enzymes. This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain.

Antimicrobial Mechanism

The antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of pyrazole derivatives:

Mechanism of Action

The mechanism of action of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Pyrazole Carboxylic Acids

*Data for 4-chloro-1-isobutyl derivative is calculated based on structural analogy.

Physicochemical and Functional Differences

Substituent Effects

- Chloro Position :

- Alkyl Groups :

- Methyl and ethyl substituents (e.g., 1,3-dimethyl ) improve solubility in polar solvents, while bulkier isobutyl or propyl groups (e.g., 3-propyl ) enhance lipophilicity (logP), favoring membrane permeability in biological systems.

Biological Activity

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound this compound features a pyrazole ring with an isobutyl group and a chloro substituent, which may influence its biological activity. The general structure can be represented as follows:

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: COX Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 0.02 | 0.04 | 313.12 |

The selectivity index (SI) indicates the compound's preference for inhibiting COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented, suggesting that this compound may exhibit similar properties. Studies indicate that modifications in the pyrazole structure can enhance activity against various bacterial strains.

The biological activity of this compound is believed to involve several mechanisms:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Cell Signaling Interference : The pyrazole moiety can interact with various signaling pathways involved in inflammation and cell proliferation.

Study on Anti-inflammatory Efficacy

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using an immune enzyme assay. The results indicated that several derivatives, potentially including this compound, showed significant inhibition of COX enzymes with IC50 values comparable to standard anti-inflammatory agents like diclofenac .

Safety Profile Assessment

In vivo studies assessing the safety profile of pyrazole derivatives revealed minimal degenerative changes in vital organs such as the liver and kidneys when administered at therapeutic doses. This suggests a favorable safety profile for compounds like this compound .

Q & A

Q. What synthetic routes are most effective for preparing 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid?

Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach is the Vilsmeier-Haack reaction for pyrazole ring formation, followed by chloro-substitution and isobutyl group introduction via alkylation. For example:

- Step 1: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.

- Step 2: Chlorination using POCl₃ or PCl₅ at the 4-position .

- Step 3: Alkylation with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-isobutyl group .

Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side products.

Q. How can the purity and structure of this compound be validated?

Answer: Use orthogonal analytical methods:

- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structural Confirmation:

- Elemental Analysis: Carbon and nitrogen content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How do substituent variations (e.g., isobutyl vs. methyl/ethyl) impact biological activity?

Answer: The isobutyl group enhances lipophilicity and steric bulk, affecting target binding. Comparative studies of analogs show:

Q. How to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies:

- Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).

- Repurify Compounds: Re-crystallize from ethanol/water to eliminate trace impurities affecting activity .

- Validate Targets: Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational methods predict the compound’s reactivity in further derivatization?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to identify reactive sites. The carboxylic acid at C5 and chloro group at C4 are electrophilic hotspots .

- Hammett Constants: Use σ values to predict substituent effects on reaction rates (e.g., electron-withdrawing Cl accelerates nucleophilic aromatic substitution) .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

Answer: Focus on ADME parameters:

- Absorption: Modify the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance permeability (measure Caco-2 cell permeability) .

- Metabolic Stability: Incubate with liver microsomes; if rapid clearance occurs, introduce electron-donating groups (e.g., -OCH₃) to reduce CYP450 oxidation .

Critical Research Gaps

- Toxicity Profiling: Limited data on off-target effects (e.g., hERG channel inhibition). Perform patch-clamp assays to assess cardiotoxicity risk .

- Crystallographic Data: No X-ray structure of the compound-enzyme complex. Pursue co-crystallization studies with target proteins .

Authoritative Sources Cited: PubChem , ECHA , Acta Crystallographica , Research on Chemical Intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.